molecular formula C10H9Cl2N4O2- B11816319 2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate

2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate

Cat. No.: B11816319
M. Wt: 288.11 g/mol
InChI Key: WBJBUWACPORABY-TVPGTPATSA-M
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Description

2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate is a complex organic compound characterized by the presence of a carbamimidoyl group and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate typically involves the reaction of carbamimidoyl chloride with 2,3-dichlorobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the carbamimidoyl group.

Scientific Research Applications

2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Carbamimidoyl chloride: A precursor in the synthesis of 2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate.

    2,3-dichlorobenzaldehyde: Another precursor used in the synthesis.

    Other carbamimidoyl derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9Cl2N4O2-

Molecular Weight

288.11 g/mol

IUPAC Name

2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate

InChI

InChI=1S/C10H10Cl2N4O2/c11-7-3-1-2-6(9(7)12)4-15-16(10(13)14)5-8(17)18/h1-4H,5H2,(H3,13,14)(H,17,18)/p-1/b15-4-

InChI Key

WBJBUWACPORABY-TVPGTPATSA-M

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N\N(CC(=O)[O-])C(=N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN(CC(=O)[O-])C(=N)N

Origin of Product

United States

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